molecular formula C18H18N2O4S B2876769 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 300712-78-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2876769
CAS RN: 300712-78-1
M. Wt: 358.41
InChI Key: CGGBFUUSYGDWJA-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse range of biological activities and are used in various fields like pharmaceutical chemistry . The ethoxy and methoxy groups attached to the benzothiazole ring could potentially influence the compound’s solubility, reactivity, and biological activity.


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. Benzothiazoles, for instance, can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Studies

The compound has been used in the synthesis of aminothiazole Schiff base ligands, which have shown strong antimicrobial activity. The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli gave the highest activities .

Antifungal Studies

The aminothiazole Schiff base ligands, synthesized using this compound, have also demonstrated significant antifungal activity against Aspergillus niger and Aspergillus terreus species .

Antioxidant Studies

The compound has been used in the synthesis of metal chelates, which have shown high antioxidant activity. The antioxidant activity was evaluated as DPPH and ferric reducing power .

Synthesis of Metal Chelates

The compound has been used in the synthesis of metal chelates with cobalt, nickel, copper, and zinc. These metal chelates have been found to be more biocompatible than free ligands due to their chelation phenomenon .

Anticancer Studies

A series of benzothiazole based dispersed azo compounds were synthesized using this compound. These azo dyes were evaluated for their in vitro anticancer activity against different human cancer cell lines such as A549, K562 and MDA-MB-231 .

Synthesis of Azo Dyes

The compound has been used in the synthesis of azo dyes, which have various applications in industries such as polyester fibers, nonlinear optical (NLO) systems, sensitized solar cells, and liquid crystalline display .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-24-12-5-6-15-16(10-12)25-18(19-15)20-17(21)11-7-13(22-2)9-14(8-11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBFUUSYGDWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

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